molecular formula C8H14O4 B14558392 Methyl 5,5-dimethoxypent-2-enoate CAS No. 61752-18-9

Methyl 5,5-dimethoxypent-2-enoate

Cat. No.: B14558392
CAS No.: 61752-18-9
M. Wt: 174.19 g/mol
InChI Key: FFIBISMAOHGYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,5-dimethoxypent-2-enoate is an organic compound with the chemical formula C8H14O4 It is a member of the ester family, characterized by the presence of a methoxy group and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5,5-dimethoxypent-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. For instance, the enolate ion derived from methyl acetoacetate can be alkylated using methyl iodide under basic conditions to yield the desired product . Another method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethoxypent-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Methyl 5,5-dimethoxypent-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 5,5-dimethoxypent-2-enoate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanol and the corresponding acid, which can then participate in various biochemical pathways. The double bond in its structure also allows for potential interactions with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5,5-dimethoxypentanoate: Similar in structure but lacks the double bond.

    Ethyl 5,5-dimethoxypent-2-enoate: Similar but with an ethyl group instead of a methyl group.

    Methyl 5,5-dimethoxyhex-2-enoate: Similar but with an additional carbon in the chain.

Uniqueness

Methyl 5,5-dimethoxypent-2-enoate is unique due to the presence of both methoxy groups and a double bond in its structure. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

61752-18-9

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

methyl 5,5-dimethoxypent-2-enoate

InChI

InChI=1S/C8H14O4/c1-10-7(9)5-4-6-8(11-2)12-3/h4-5,8H,6H2,1-3H3

InChI Key

FFIBISMAOHGYKR-UHFFFAOYSA-N

Canonical SMILES

COC(CC=CC(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.